5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
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Overview
Description
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a chlorine atom at the 5-position, an ethyl group at the 2-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylimidazole with chlorinating agents to introduce the chlorine atom at the 5-position, followed by formylation to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as halogenation, cyclization, and formylation, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 5-chloro-2-ethyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-chloro-2-ethyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, agrochemicals, and other functional materials
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1H-imidazole-4-carbaldehyde: Lacks the chlorine substitution at the 5-position.
5-chloro-1H-imidazole-4-carbaldehyde: Lacks the ethyl substitution at the 2-position.
5-chloro-2-methyl-1H-imidazole-4-carbaldehyde: Has a methyl group instead of an ethyl group at the 2-position.
Uniqueness
The presence of both the chlorine and ethyl groups can affect its chemical properties and interactions with biological targets, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h3H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARQCCTRSJKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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